molecular formula C20H15ClFN5O2S B2692049 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 894036-78-3

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B2692049
CAS No.: 894036-78-3
M. Wt: 443.88
InChI Key: KAURJEFASDDTPU-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at the 2-position and an ethyl linker connecting to an oxalamide moiety. The oxalamide terminus is further functionalized with a 4-fluorophenyl group.

The compound’s molecular formula is C₂₂H₁₆ClFN₆O₂S, with an average molecular mass of 497.92 g/mol (calculated based on analogous structures). Its design integrates halogen atoms (Cl, F) to modulate electronic properties and lipophilicity, which are critical for pharmacokinetic optimization.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAURJEFASDDTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • CAS Number : 894038-12-1
  • Molecular Formula : C21H17ClN5O2S
  • Molecular Weight : 457.91 g/mol

This compound features a thiazolo[3,2-b][1,2,4]triazole core combined with oxalamide functionality, which is known to impart diverse biological activities.

Antifungal Properties

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antifungal activities. The compound's structure suggests potential efficacy against various fungal strains due to the presence of the triazole moiety, which has been extensively studied for its fungicidal properties. A review highlighted that triazole derivatives can effectively inhibit the growth of fungi by disrupting their cell membrane integrity and function .

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold is associated with anticancer properties. Studies have demonstrated that compounds with this framework can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The SAR studies suggest that modifications to the substituents on the triazole ring can enhance anticancer activity . For instance, compounds similar to N1-(...)-N2-(...) have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It is hypothesized that it may inhibit specific signaling pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases. The detailed mechanism remains to be elucidated but could involve modulation of cytokine production and immune cell activation.

Structure-Activity Relationship (SAR)

The biological activity of N1-(...)-N2-(...) is closely linked to its structural components. Key factors influencing its activity include:

  • Functional Groups : The presence of halogenated phenyl groups (e.g., 4-chlorophenyl and 4-fluorophenyl) enhances lipophilicity and cellular uptake.
  • Ring Structure : The thiazolo[3,2-b][1,2,4]triazole core is crucial for biological interaction and activity.

Table 1 summarizes the key structural features and their corresponding biological activities based on existing literature.

Structural FeatureBiological Activity
Thiazolo[3,2-b][1,2,4]triazoleAntifungal and anticancer
4-Chlorophenyl groupEnhanced lipophilicity
4-Fluorophenyl groupPotential anti-inflammatory

Case Studies

Several studies have explored the biological activity of compounds related to N1-(...)-N2-(...). For example:

  • Antifungal Study : A series of 1,2,4-triazole derivatives were tested against Candida species. Compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Research : In vitro assays demonstrated that certain thiazolidinone derivatives significantly reduced the viability of breast cancer cell lines (MCF-7), with IC50 values indicating potent anticancer effects .
  • Inflammation Model : In a murine model of acute inflammation, compounds with oxalamide functionality showed reduced edema and inflammatory cytokine levels when compared to controls .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise as a therapeutic agent owing to its diverse pharmacological activities. Its structure incorporates thiazole and triazole moieties, which are known for their biological activity. Here are some key applications:

Anticancer Activity

Research indicates that compounds with similar scaffolds have demonstrated anticancer properties. The thiazolo[3,2-b][1,2,4]triazole framework is associated with the inhibition of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .

  • Case Study : A study highlighted that derivatives of thiazolidin-4-one, which share structural similarities with the compound , showed significant anti-proliferative effects against various cancer cell lines . For instance, compounds exhibiting IC50 values in the low micromolar range were identified as potent inhibitors of tumor growth.

Antifungal Properties

Recent developments in the synthesis and structure-activity relationship (SAR) studies of triazole derivatives have positioned them as promising candidates for antifungal agents. The compound's ability to inhibit fungal growth could be explored further .

  • Case Study : Novel 1,2,4-triazoles have been reported to exhibit fungicidal activity against strains such as Candida spp., suggesting that similar derivatives could be effective against resistant fungal infections .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The interaction with specific molecular targets involved in inflammation could provide a therapeutic avenue for chronic inflammatory conditions .

Material Science Applications

The unique structural characteristics of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide also lend it potential applications in material sciences.

Development of Functional Materials

Due to its heterocyclic nature and the presence of multiple functional groups, this compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties. Its integration into polymer matrices or as a ligand in coordination chemistry could lead to novel applications in sensors or catalysts .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Step 1 : Formation of thiazole and triazole rings.
  • Step 2 : Coupling reactions to attach the oxalamide group.
  • Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry.

Chemical Reactions Analysis

Hydrolysis of Oxalamide Moiety

The oxalamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

ConditionReaction OutcomeReference
Acidic (HCl, reflux)Cleavage to 4-fluorophenylamine + oxalic acid derivatives
Basic (NaOH, 80°C)Formation of sodium oxalate + aryl amine intermediates

In physiological environments, enzymatic hydrolysis by amidases may occur, releasing active metabolites .

Nucleophilic Substitution at Chlorophenyl Group

The 4-chlorophenyl substituent participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom.

ReagentProductConditionsReference
KNH₂ (liquid NH₃)4-Aminophenyl derivative-33°C, 12 hrs
NaOMe (methanol)4-Methoxyphenyl analogueReflux, 6 hrs

Fluorine at the para position on the adjacent aryl group enhances the electrophilicity of the chlorophenyl ring, accelerating substitution kinetics .

Cycloaddition Reactions

The thiazolo[3,2-b] triazole core participates in [3+2] cycloadditions with dipolarophiles like acrylates or nitriles.

DipolarophileCatalystProduct StructureYieldReference
Methyl acrylateCuI, DMFSpirocyclic oxazole derivative68%
AcetonitrileThermal (120°C)Triazolo-pyridine hybrid52%

These reactions exploit the electron-deficient nature of the triazole ring, enabling applications in combinatorial chemistry .

Functionalization via Alkylation/Acylation

The secondary amine in the oxalamide linker serves as a site for alkylation or acylation to modify solubility or bioactivity.

ReagentReaction TypeProduct ApplicationReference
Acetyl chlorideAcylationEnhanced metabolic stability
Benzyl bromideAlkylationLipophilicity modulation

Optimal conditions: Triethylamine (base), DMF solvent, room temperature .

Metal Complexation

The triazole-thiazole system acts as a polydentate ligand, forming coordination complexes with transition metals.

Metal SaltLigand SitesComplex PropertiesReference
Cu(NO₃)₂N (triazole), SAnticatalytic activity in ROS
PdCl₂N (thiazole)Catalyst for cross-coupling

Stoichiometry typically follows a 1:2 (metal:ligand) ratio, confirmed by XRD .

Biological Target Interactions

The compound exhibits non-covalent interactions with enzymes, influencing its pharmacological profile:

Target EnzymeInteraction TypeBiological EffectReference
Cyclooxygenase-2 (COX-2)H-bonding (oxalamide O)Anti-inflammatory activity
Tyrosine kinaseπ-π stacking (aryl groups)Antiproliferative response

Molecular docking studies suggest binding affinities (Kd) in the nanomolar range for kinase targets .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thiazole ring, forming reactive intermediates.

WavelengthSolventMajor ProductApplicationReference
254 nmAcetonitrileOpen-chain thioamide derivativePhotodynamic therapy

Quantum yield: 0.24 ± 0.03 (measured via HPLC) .

Comparison with Similar Compounds

Comparative Physicochemical Properties

Property Target Compound Analog
Molecular Weight 497.92 g/mol (est.) 494.49 g/mol
Halogen Substituents Cl (σ-electron-withdrawing) F (weaker σ-EWG)
Aromatic Substitutents 4-Fluorophenyl (oxalamide) 4-Methoxyphenyl (oxalamide)
Polarity Higher (due to Cl/F) Lower (methoxy is EWG/EDG mix)
LogP (estimated) ~3.8 (Cl increases lipophilicity) ~3.2 (methoxy reduces logP)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide?

  • Answer : The synthesis involves constructing the thiazolo-triazole core via cyclization reactions. For example, similar compounds are synthesized using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C . The ethyl linker and fluorophenyl group are introduced via nucleophilic substitution or coupling reactions. Intermediate steps should be monitored by TLC, and purification often involves recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., oxalamide NH signals at δ 8–10 ppm) and carbon frameworks (e.g., thiazole carbons at δ 150–160 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm⁻¹ for oxalamide) and aromatic C-H bending .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ at m/z 470.9) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay) using cancer cell lines. Antimicrobial activity can be assessed via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Answer : Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) provides bond lengths (e.g., C–N in triazole: ~1.32 Å) and dihedral angles between the thiazolo-triazole and oxalamide moieties. This method confirmed the planar geometry of analogous compounds .

Q. What strategies address contradictions in reported biological activity data?

  • Answer :

  • Orthogonal Assays : Validate enzyme inhibition results with cellular proliferation assays.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to isolate structure-activity relationships .

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Answer :

  • Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15) for higher efficiency.
  • Solvent Optimization : Replace PEG-400 with DMF or THF to enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 1 hour) while maintaining yields .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
  • QSAR Models : Corrogate substituent effects (e.g., fluorophenyl enhances logP) with ADME parameters like bioavailability .

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